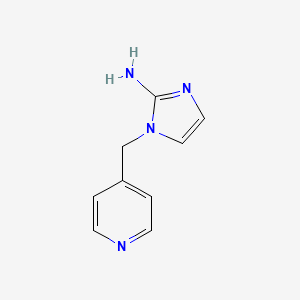

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine

Descripción

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole core substituted with a pyridin-4-ylmethyl group at the 1-position and an amine group at the 2-position. This structure combines the π-electron-rich pyridine ring with the hydrogen-bonding capacity of the imidazole-2-amine moiety, making it a versatile scaffold for medicinal chemistry and coordination chemistry. The pyridin-4-ylmethyl group enhances solubility and may influence binding interactions with biological targets or metal ions .

Propiedades

IUPAC Name |

1-(pyridin-4-ylmethyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMLEGFZHWINAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)pyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 4-bromomethylpyridine and imidazole. This method requires a palladium catalyst, a phosphine ligand, and a base such as sodium carbonate. The reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the imidazole or pyridine rings.

Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.

Substitution: Alkylated or acylated derivatives at the pyridine ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine have been evaluated for their inhibitory effects on cancer cells such as HepG2 (human liver cancer) and C6 (rat glioma) using the MTT assay.

Data Table: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HepG2 | 15.67 ± 2.52 |

| Compound B | C6 | 22.0 ± 3.61 |

| Cisplatin | HepG2 | 46.67 ± 7.64 |

Studies indicate that imidazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Antibacterial Properties

Research has also highlighted the antibacterial potential of imidazole compounds. For instance, derivatives of imidazole have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness compared to standard antibiotics .

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

These findings suggest that the compound could be developed into a novel antibacterial agent.

Phosphodiesterase Inhibitors

Recent studies have explored the role of imidazole derivatives as phosphodiesterase inhibitors, particularly targeting phosphodiesterase type 4 (PDE4). Inhibitors of PDE4 are significant due to their involvement in inflammatory diseases and certain cancers. The compound's structural analogs have shown promising results in inhibiting PDE4 activity, suggesting potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Data Table: PDE4 Inhibition

| Compound | IC50 Value (µM) |

|---|---|

| Compound A | 0.48 ± 0.02 |

| Compound B | 4.78 ± 0.08 |

Neuroprotective Effects

Imidazole derivatives, including those related to 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine, have been investigated for neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert protective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Study on Anticancer Activity

In a study conducted by Hsieh et al., a series of imidazole derivatives were synthesized and evaluated for anticancer activity against various cell lines, including A549 and MCF-7. The results indicated that specific modifications to the imidazole ring enhanced cytotoxicity, demonstrating the importance of structural optimization in drug development .

Clinical Implications

The therapeutic implications of these findings are significant, particularly for developing novel treatments for cancer and inflammatory diseases. The ability to target specific pathways involved in disease progression makes imidazole derivatives attractive candidates for further research and clinical trials.

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole-2-amine derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Physicochemical and Pharmacological Differences

- Solubility and Bioavailability : Pyridin-4-ylmethyl substitution (target compound) improves aqueous solubility compared to naphthalen-1-ylmethyl analogs . Cyclopropylmethyl analogs may offer better membrane permeability due to reduced steric bulk .

- Receptor Binding: Bulky substituents (e.g., naphthalene-sulfonyl-indolyl in compound 24i ) enhance selectivity for 5-HT6 receptors but reduce basicity, marginally affecting affinity. In contrast, smaller substituents (e.g., benzylideneamino in compound 4a ) retain antiplatelet efficacy.

- Synthetic Accessibility : Compounds with simple alkyl or aryl groups (e.g., cyclopropylmethyl ) are synthesized in higher yields (55–95%) compared to complex heterocyclic derivatives (4–10% yields in ).

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Actividad Biológica

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through various methods, including:

- Nucleophilic Substitution : Reacting 4-(chloromethyl)pyridine with imidazole in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

- Palladium-Catalyzed Cross-Coupling : Involves 4-bromomethylpyridine and imidazole using palladium as a catalyst in tetrahydrofuran (THF) under inert conditions.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing.

1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It interacts with specific molecular targets, potentially binding to active or allosteric sites on enzymes or receptors, thereby modulating their activity. The compound's structure allows for unique interactions with metal ions and biological targets, which is crucial for its pharmacological effects .

Pharmacological Properties

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Properties : Research indicates potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation, which may be beneficial in treating inflammatory diseases .

Study on Antibacterial Activity

In a study examining various imidazopyridine derivatives, 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine was highlighted for its strong antibacterial activity. The study reported MIC values indicating effective inhibition against multiple bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

A recent investigation into the anticancer properties of imidazopyridine derivatives found that compounds similar to 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine showed promising results in inhibiting tumor growth in vitro. These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Comparative Analysis

The following table summarizes the biological activities of 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine compared to related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine | High | Moderate | Moderate |

| 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine | Moderate | Low | Low |

| 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine | Low | High | Moderate |

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-4-ylmethyl)-1H-imidazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of imidazole derivatives with pyridinylmethyl halides under reflux conditions (e.g., using HBr in acetic acid) is a standard approach . Intermediate characterization relies on 1H/13C-NMR for structural confirmation (e.g., distinguishing imidazole NH2 protons at δ 6.5–7.0 ppm and pyridyl CH2 signals near δ 4.5 ppm) and ESI-MS to verify molecular ion peaks . CHN analysis ensures stoichiometric purity (>98%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- 1H-NMR : Identifies aromatic protons (imidazole/pyridine rings) and methylene bridges (e.g., pyridin-4-ylmethyl CH2 at δ ~4.5 ppm) .

- 13C-NMR : Confirms sp² carbons in heterocycles (e.g., imidazole C2 at δ ~155 ppm) and aliphatic linkages .

- ESI-MS : Detects [M+H]+ ions with accurate mass matching theoretical values (e.g., m/z 189.1 for C9H10N4) .

Q. What experimental precautions are recommended when handling this compound?

- Use PPE (gloves, goggles, lab coat) due to potential irritancy of amine/imidazole groups .

- Avoid DMSO for in vivo applications due to toxicity; use aqueous buffers or ethanol for solubility .

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculates transition-state energies to predict reaction pathways, while molecular docking identifies substituents (e.g., fluorobenzyl groups) that improve target binding (e.g., histamine receptors) . Virtual screening (e.g., targeting uPAR) prioritizes derivatives like (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine for synthesis .

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., imidazole NH2 vs. NH configurations) .

- 2D-NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyridyl vs. imidazole protons) .

- Isotopic labeling : Tracks unexpected byproducts (e.g., brominated impurities from HBr-mediated reactions) .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

- Catalyst optimization : Use Pd/C or Ni catalysts for selective C–N coupling (e.g., 75–85% yield improvements in pyrazole-imidazole hybrids) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h for morpholine derivatives) .

- Solvent selection : Ethanol/water mixtures minimize side reactions vs. DMF .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for specific biological targets?

- Substituent effects : Electron-withdrawing groups (e.g., CF3) on the pyridine ring enhance antimicrobial activity, while bulky groups (e.g., piperidinyl) improve CNS penetration .

- Bioisosteric replacements : Replace imidazole with benzimidazole to modulate solubility (logP reduction from 2.1 to 1.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.